N-(4-methylphenyl)sulfonylformamide
Description
Contextualization within Sulfonylamide and Formamide (B127407) Chemistry
The chemical behavior of N-(4-methylphenyl)sulfonylformamide is best understood by examining its constituent parts: the sulfonylamide and formamide groups. Sulfonamides, with the general structure R-SO₂NR'R'', are a well-established class of compounds known for their chemical stability and diverse applications, most notably as antibacterial agents (sulfa drugs). benthamdirect.comchem-station.com The sulfonyl group is a strong electron-withdrawing group, which influences the acidity of the N-H proton. Formamides, on the other hand, are amides derived from formic acid and are fundamental building blocks in organic synthesis. The combination of these two functional groups in this compound results in a molecule with unique reactivity and properties.
Historical Perspective on its Discovery and Early Synthesis
Early synthetic approaches to N-acylsulfonamides, the class of compounds to which this compound belongs, likely involved the acylation of the parent sulfonamide, p-toluenesulfonamide (B41071). One of the earliest and most fundamental reactions that could have been employed for the synthesis of related structures is the Pinner reaction, first reported by Adolf Pinner and F. Klein in 1877. nih.govdrugfuture.com This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid to form an imino ester, which can then be converted to various derivatives. nih.govfrontiersrj.com Although not a direct synthesis of this compound, the principles of this reaction laid the groundwork for the development of methods to form C-N bonds necessary for its creation.
The most common and straightforward method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. frontiersrj.com Therefore, an early and logical synthetic route to this compound would have been the reaction of p-toluenesulfonyl chloride with formamide.
Significance of the Sulfonylformamide Moiety in Chemical Research
The N-sulfonylformamide moiety, and more broadly the N-acylsulfonamide group, is of considerable interest in medicinal chemistry and drug design. Current time information in London, GB.nih.gov These groups are recognized as bioisosteres of carboxylic acids. Current time information in London, GB.thieme-connect.de This means they can mimic the biological activity of carboxylic acids while potentially offering improved physicochemical properties, such as enhanced cell permeability and metabolic stability. The pKa of N-acylsulfonamides is comparable to that of carboxylic acids, allowing them to participate in similar hydrogen bonding interactions with biological targets. nih.gov
The sulfonylformamide group serves as a versatile pharmacophore and is found in a number of biologically active molecules and marketed drugs. nih.gov Its ability to act as a stable, acidic functional group makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. Current time information in London, GB.thieme-connect.de
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-Tosylformamide, N-(4-Methylbenzene-1-sulfonyl)formamide |
| CAS Number | 4917-56-0 |
Data sourced from PubChem.
Detailed Research Findings
Recent research has focused on developing novel and efficient methods for the synthesis of N-acylsulfonamides, including derivatives of this compound. These modern synthetic strategies often provide advantages over historical methods in terms of yield, reaction conditions, and substrate scope.
One notable advancement is the use of the sulfo-click reaction, which allows for the efficient synthesis of N-acylsulfonamides from thioacids and sulfonyl azides under mild, aqueous conditions. Current time information in London, GB. Another innovative approach involves the palladium-catalyzed carbonylative coupling of sulfonyl azides with heterocycles, providing a mild and efficient route to this class of compounds. Furthermore, metal triflate-catalyzed acylations and transacylations of sulfonamides have been developed, offering versatile and high-yielding pathways to N-acylsulfonamides.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHCYWDMWYUPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519175 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4917-56-0 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 4 Methylphenyl Sulfonylformamide and Its Analogs
Primary Synthetic Routes
The fundamental approaches to constructing the N-(4-methylphenyl)sulfonylformamide scaffold involve the formation of a new bond at the sulfonamide nitrogen. These primary routes include classic organic reactions adapted for this specific target.
Mannich Reaction Based Syntheses
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. In the context of synthesizing this compound, p-toluenesulfonamide (B41071) can serve as the component with an active hydrogen on the nitrogen atom.
While a direct, one-step synthesis of this compound via a classical Mannich reaction is not commonly reported, a plausible pathway can be proposed. The reaction would likely proceed through the initial formation of an iminium ion from formaldehyde (B43269) and an amine. Subsequently, the p-toluenesulfonamide anion would attack the iminium ion. However, this would result in an aminomethylated sulfonamide rather than the desired N-formyl derivative.
A related approach involves the reaction of p-toluenesulfonamide with aminomethyl ethers or sulfides in the presence of a Lewis acid like zinc chloride, which can be considered a variation of the Mannich reaction. core.ac.uk This demonstrates the capability of the sulfonamide nitrogen to participate in such condensation reactions. To arrive at the target N-formyl compound, a subsequent oxidation or cleavage of the amino group would be necessary, making this a multi-step and less direct strategy.
Nucleophilic Acylation Approaches
Nucleophilic acylation is the most direct and widely employed method for the synthesis of N-acylsulfonamides, including this compound. This approach involves the reaction of p-toluenesulfonamide with a suitable formylating agent. The low nucleophilicity of the sulfonamide nitrogen often necessitates the use of a base to deprotonate the sulfonamide, enhancing its reactivity, or the use of highly reactive formylating agents. nih.gov
Common formylating agents that can be utilized include:
Formic acid: In a straightforward approach, p-toluenesulfonamide can be heated with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion. scispace.com
Acetic Formic Anhydride (B1165640): This mixed anhydride is a highly effective formylating agent, though it is sensitive to moisture. scispace.com
Formylating Reagents with Activating Groups: Reagents such as N-acylbenzotriazoles can be used for the acylation of sulfonamides. semanticscholar.orgresearchgate.net For instance, a formyl-substituted benzotriazole (B28993) could serve as an efficient formyl group donor.
Dimethylformamide (DMF) derivatives: Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is another potential reagent that can deliver a formyl group to the sulfonamide nitrogen. google.com
The general scheme for nucleophilic acylation involves the reaction of p-toluenesulfonamide with a formylating agent, often in the presence of a base.
Table 1: Examples of Nucleophilic N-Formylation of Amines (Analogous to Sulfonamide Acylation)
| Amine Substrate | Formylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |
| Benzylamine | 85% Formic Acid | Toluene | None | Reflux | 98 |
| Aniline (B41778) | 85% Formic Acid | Toluene | None | Reflux | 96 |
| Pyrrolidine | 85% Formic Acid | Toluene | None | Reflux | 98 |
| Dibenzylamine | 85% Formic Acid | Toluene | None | Reflux | 94 |
Data derived from analogous N-formylation of amines as reported in scientific literature. scispace.com
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. Applying this methodology to the direct synthesis of a formamide (B127407) like this compound is unconventional. The standard outcome of a reductive amination is the formation of a C-N single bond, leading to an amine, not an amide (which contains a carbonyl group).
Advanced Synthetic Methodologies
To overcome some of the limitations of the primary routes, such as harsh reaction conditions or the need for highly reactive reagents, advanced synthetic methodologies have been developed. These often focus on improving efficiency through one-pot procedures or the use of catalysts.
One-Pot Synthesis Protocols
One-pot syntheses are highly valued for their efficiency, as they reduce the need for purification of intermediates, saving time and resources. For the synthesis of this compound analogs, one-pot procedures could involve the in-situ generation of the sulfonamide followed by acylation.
For example, a protocol could start from p-toluenesulfonyl chloride. The sulfonyl chloride can be reacted with an ammonia (B1221849) source to form p-toluenesulfonamide, which, without isolation, is then treated with a formylating agent in the same reaction vessel.
Another advanced one-pot approach is the sulfo-click reaction. This method utilizes a sulfonyl azide (B81097) and a thioacid to form N-acylsulfonamides efficiently. nih.gov In the context of the target molecule, this would involve reacting p-toluenesulfonyl azide with thioformic acid. This reaction is often rapid and can be performed in aqueous conditions. nih.gov
Table 2: One-Pot Synthesis of N-Acylsulfonamide Analogs via Sulfo-Click Reaction
| Sulfonyl Azide | Thioacid | Solvent | Additive | Time | Yield (%) |
| 4-acetamidobenzenesulfonyl azide | Thioacetic acid | H₂O/CH₃CN | NaHCO₃ | <10 min | 96 |
| 4-azidobenzenesulfonamide | Thioacetic acid | H₂O/CH₃CN | NaHCO₃ | <10 min | 99 |
| 4-azidobenzenesulfonamide | Thiobenzoic acid | H₂O/CH₃CN | NaHCO₃ | <10 min | 99 |
Data derived from the synthesis of N-acylsulfonamide analogs. nih.gov
Catalytic Approaches in Compound Formation
Catalysis offers a powerful tool for the synthesis of this compound, potentially allowing for milder reaction conditions and improved selectivity.
One innovative catalytic method is the palladium-catalyzed carbonylative coupling of sulfonyl azides with a carbon monoxide source. acs.org This reaction proceeds through the in-situ generation of a sulfonyl isocyanate, which is then trapped by a nucleophile. While originally demonstrated with indole (B1671886) and pyrrole (B145914) nucleophiles, this methodology could conceptually be adapted for formamide synthesis.
Another catalytic strategy involves the use of solid-supported catalysts for the formylation reaction. For instance, sulfuric acid immobilized on silica (B1680970) gel has been shown to be an efficient and recyclable catalyst for the N-formylation of various amines using triethyl orthoformate as the formylating agent. mdpi.com This heterogeneous catalyst simplifies product purification and is considered a green chemistry approach. A similar system could be applied to the formylation of p-toluenesulfonamide.
Table 3: Catalytic N-Formylation of Amines using Immobilized Sulfuric Acid
| Amine Substrate | Formylating Agent | Catalyst | Temperature (°C) | Time | Yield (%) |
| Aniline | Triethyl orthoformate | H₂SO₄–SiO₂ | 65 | 4 min | 96 |
| 4-Chloroaniline | Triethyl orthoformate | H₂SO₄–SiO₂ | 65 | 7 min | 94 |
| Benzylamine | Triethyl orthoformate | H₂SO₄–SiO₂ | 65 | 5 min | 95 |
| Cyclohexylamine | Triethyl orthoformate | H₂SO₄–SiO₂ | 65 | 10 min | 92 |
Data derived from analogous N-formylation of amines as reported in scientific literature. mdpi.com
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have become integral to the development of synthetic protocols, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with research efforts directed towards more sustainable practices.
One key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. A notable solvent-free approach for the synthesis of N-sulfonylformamidines, which are structurally related to this compound, involves the direct condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with sulfonamide derivatives at room temperature. researchgate.net This method circumvents the need for metal catalysts and hazardous solvents, which are often restricted in pharmaceutical manufacturing. researchgate.net The reaction is typically rapid and efficient, affording high yields of the desired product without the necessity for extensive purification like column chromatography. researchgate.net
Another green strategy involves the use of dehydrating agents to drive the reaction towards completion, which is particularly relevant in condensation reactions that produce water as a byproduct. For instance, the synthesis of N-sulfonylimines, key precursors to many sulfonamide derivatives, has been successfully achieved using neutral aluminum oxide (Al2O3) as a reusable dehydrating agent. nih.gov This catalyst-free approach, often conducted in greener solvents like dimethyl carbonate (DMC) under elevated temperatures, offers high yields and purity. nih.gov The use of molecular sieves as a dehydrating agent has also been reported, although in some cases with lower conversion rates compared to methods employing Al2O3. nih.gov
The broader context of green synthesis also encompasses the use of renewable starting materials and energy-efficient processes. mdpi.comresearchgate.netnih.gov While not yet specifically detailed for this compound, the general trend in organic synthesis is moving towards photocatalysis and other low-energy input methods that can be powered by renewable sources like light. acs.orgacs.org These approaches often rely on the generation of radical intermediates under mild conditions. acs.orgacs.org
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is a critical step in developing any synthetic methodology to ensure high yields and selectivity. For the synthesis of this compound and its analogs, several parameters, including solvent, temperature, pressure, and catalyst selection, play a pivotal role.
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly influence the rate and outcome of a reaction by affecting the solubility of reactants, stabilizing transition states, and influencing reaction pathways. In the context of sulfonamide synthesis, a range of solvents has been investigated. For instance, in the Mannich-type condensation to produce N-(sulfonylmethyl)formamides, the reaction can be carried out in a mixture of formamide and formic acid. numberanalytics.com
Studies on related sulfonamide syntheses have explored the use of both polar and non-polar solvents. Polar solvents like water and alcohols can facilitate reactions by stabilizing charged intermediates and transition states. numberanalytics.com For example, some sulfonamide syntheses are effectively carried out in aqueous media, which is considered a green solvent. In contrast, non-polar solvents such as toluene and hexane (B92381) may be employed to enhance selectivity by modulating the reaction rate. numberanalytics.com The selection of an appropriate solvent is often a balance between achieving a high reaction rate and minimizing side product formation.
A comparative study on the synthesis of diaryl/alkyl sulfides, which shares some mechanistic features with sulfonamide synthesis, demonstrated that the reaction is strongly affected by the choice of solvent. researchgate.net This underscores the importance of empirical screening of solvents to identify the optimal medium for a specific transformation.
Temperature and Pressure Influence
Temperature is a crucial parameter that directly impacts the rate of chemical reactions. For the synthesis of N-(sulfonylmethyl)formamides via the Mannich reaction, increasing the temperature can accelerate the reaction, leading to higher yields in shorter time frames. numberanalytics.com However, elevated temperatures can also promote the formation of undesired byproducts, necessitating a careful optimization to find the ideal balance. numberanalytics.com
Pressure is another parameter that can be manipulated to influence reaction outcomes, particularly for reactions involving gaseous reactants or products. While specific studies on the effect of pressure on the synthesis of this compound are not widely reported, in general, for condensation reactions, applying a vacuum can help in the removal of volatile byproducts like water, thus driving the equilibrium towards the product side. Conversely, for reactions involving gaseous reactants, increasing the pressure can enhance their concentration in the reaction mixture, thereby increasing the reaction rate.
Catalyst Selection and Loading
The choice of catalyst is fundamental in modern organic synthesis, as it can dramatically increase reaction rates and control selectivity. For Mannich-type reactions leading to N-(sulfonylmethyl)formamides, both acid and base catalysis can be employed. numberanalytics.com Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) or Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used. numberanalytics.com
In recent years, there has been a surge in the development of more sophisticated catalytic systems. For instance, photocatalytic methods using organo-photocatalysts at low loadings have been developed for the functionalization of sulfonamides. acs.org These methods often proceed via radical intermediates and offer a high degree of functional group tolerance. acs.org Copper-catalyzed syntheses have also been reported for the formation of sulfonamides from aryl boronic acids and amines at elevated temperatures. acs.org
Catalyst loading, which is the amount of catalyst used relative to the reactants, is a critical parameter to optimize. youtube.com Using too little catalyst may result in a slow or incomplete reaction, while an excessive amount can be wasteful and may lead to side reactions or difficulties in purification. youtube.com Studies have shown that for certain sulfide (B99878) syntheses, the yield of the product increases with increasing catalyst loading up to an optimal point. researchgate.net For instance, a photocatalyzed reaction for sulfone synthesis was successfully scaled up while maintaining a low catalyst loading of 0.5 mol %. acs.org
| Catalyst System | Reactants | Product Type | Key Features |
| Acid/Base Catalysis | Amine, Carbonyl, Nucleophile | β-amino carbonyl compounds | Traditional method for Mannich reactions. numberanalytics.com |
| Organo-photocatalyst | N-sulfonylimine, Alkene | Functionalized Sulfonamide | Low catalyst loading, mild conditions, radical mechanism. acs.org |
| Copper Catalysis | Aryl boronic acid, Amine, DABSO | Sulfonamide | High temperature, suitable for electron-rich amines. acs.org |
| Catalyst-Free (Al₂O₃) | Sulfonamide, Aldehyde | N-sulfonylimine | Green approach, reusable dehydrating agent. nih.gov |
Mechanism Elucidation of Synthetic Transformations
Understanding the mechanism of a chemical reaction is crucial for its optimization and for the rational design of new synthetic methods. The formation of this compound and its analogs can proceed through different pathways depending on the specific reactants and conditions employed.
Investigation of Reaction Intermediates
The identification and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. In the context of sulfonamide synthesis, various intermediates have been proposed and, in some cases, spectroscopically observed.
In photocatalytic syntheses of sulfonamides, the generation of a sulfonyl radical is a key mechanistic step. acs.orgacs.org This intermediate is typically formed by the single-electron reduction of a radical precursor, which then reacts with sulfur dioxide (from a surrogate like DABSO) to generate the sulfonyl radical. acs.org This radical can then be trapped by a copper(II) complex to form a copper(III) sulfonyl amido intermediate, which subsequently undergoes reductive elimination to yield the final sulfonamide product. acs.org
In other catalytic systems, different intermediates are postulated. For example, in certain imine functionalization reactions, the formation of an N-sulfonylimine is a critical step. acs.org This intermediate can be formed in situ and then undergo further reaction. The stability and reactivity of such imines can be influenced by the nature of the substituents.
Spectroscopic techniques are invaluable for the detection of transient species. For instance, rapid-scanning stopped-flow spectroscopy has been used to observe intermediates in enzymatic reactions involving amines, such as enzyme-substrate Schiff base complexes and quinonoid species. nih.gov While not directly applied to the synthesis of this compound, these techniques demonstrate the potential for characterizing short-lived intermediates. Theoretical calculations, such as Density Functional Theory (DFT), are also powerful tools for studying the energetics of different reaction pathways and the structures of proposed intermediates. researchgate.net
| Proposed Intermediate | Synthetic Context | Method of Investigation/Evidence |
| Sulfonyl Radical | Photocatalytic and Copper-catalyzed sulfonamide synthesis | Mechanistic studies and previous reports on radical reactions. acs.orgacs.org |
| Copper(III) Sulfonyl Amido Complex | Copper-catalyzed sulfonamide synthesis | Proposed based on mechanistic studies of metallaphotoredox catalysis. acs.org |
| N-Sulfonylimine | Functionalization of sulfonamides | Can be isolated or generated in situ; key for subsequent reactions. acs.org |
| Enzyme-Substrate Schiff Base | Enzymatic amination reactions | Observed using rapid-scanning stopped-flow spectroscopy in related systems. nih.gov |
Kinetic Studies of Formation Pathways
While specific kinetic studies detailing the formation of this compound are not extensively documented in publicly available literature, an understanding of the reaction kinetics can be inferred from studies of analogous reactions. The formation of this compound conceptually involves the N-acylation of p-toluenesulfonamide or related reactions. Kinetic investigations into these broader classes of reactions provide valuable insights into the factors governing the rate of formation of N-acylsulfonamides.
The N-acylation of sulfonamides can be influenced by various factors, including the nature of the acylating agent, the solvent, and the presence of catalysts. researchgate.netorientjchem.org Studies on the acylation of sulfonamides have indicated that the reaction often follows established kinetic models. For instance, in some related photodegradation processes involving similar structural motifs, an apparent first-order kinetics has been observed. researchgate.net This suggests that under certain conditions, the rate of reaction is directly proportional to the concentration of a single reactant.
One common pathway for the synthesis of related N-acylsulfonamides involves the use of N-acylbenzotriazoles as acylating agents. semanticscholar.org This method has been shown to be efficient for the N-acylation of various sulfonamides, including p-toluenesulfonamide. semanticscholar.org The reaction typically proceeds in the presence of a base like sodium hydride, and the kinetics would be expected to depend on the concentrations of both the sulfonamide anion and the N-acylbenzotriazole. semanticscholar.org
Another relevant reaction is the formylation of toluene, which, while not directly forming the N-sulfonylformamide bond, provides kinetic data on the introduction of a formyl group to a toluene-related structure. Studies on the formylation of toluene in trifluoromethanesulfonic acid have shown that the reaction can exhibit different kinetic orders depending on the extent of conversion. researchgate.net For conversions below 25%, the reaction follows first-order kinetics with respect to toluene. researchgate.net At higher conversions, the kinetics become second-order as subsequent reactions of toluene and the product, p-tolualdehyde, become more significant. researchgate.net The rate of this formylation reaction is also dependent on the partial pressure of carbon monoxide and shows an optimal temperature around 298 K. researchgate.net
The reactivity of isocyanates, such as p-toluenesulfonyl isocyanate, with various nucleophiles has also been a subject of kinetic study. The reaction of 2,6-toluene diisocyanate (a related diisocyanate) with alcohols has been investigated to understand the influence of the alcohol's structure on the reaction rate. researchgate.net These studies revealed that primary alcohols are more reactive than secondary alcohols, and the reactivity of the second isocyanate group is lower than the first. researchgate.net While not a direct formation of a formamide, these findings highlight the electronic and steric effects that would also be at play in the reaction of p-toluenesulfonyl isocyanate with a formylating agent or in the trapping of a formyl cation by p-toluenesulfonamide.
Kinetic data from analogous reactions can be summarized to provide a comparative overview:
| Reaction | Reactants | Kinetic Order | Rate Constant (k) | Conditions |
| Photodegradation of Polypropylene | Polypropylene | Apparent first-order | 0.016 min⁻¹ researchgate.net | - |
| Formylation of Toluene | Toluene, CO | First-order (<25% conversion) researchgate.net | - | Trifluoromethanesulfonic acid, 298 K researchgate.net |
| Formylation of Toluene | Toluene, CO | Second-order (>25% conversion) researchgate.net | - | Trifluoromethanesulfonic acid, 298 K researchgate.net |
It is important to note that these are analogous systems, and the actual kinetic profile for the formation of this compound could differ based on the specific synthetic methodology employed.
Chemical Reactivity and Functional Group Transformations
Reactivity of the Sulfonylformamide Moiety
The sulfonylformamide functional group is characterized by a formyl group attached to a sulfonamide nitrogen. This arrangement imparts unique chemical properties and reactivity to the molecule.
The hydrolysis of N-acylsulfonamides, including N-(4-methylphenyl)sulfonylformamide, can proceed under both acidic and basic conditions, though the mechanisms differ significantly.
Under acidic conditions, the hydrolysis of related N-acylsulfamates has been shown to proceed via a bimolecular mechanism. This process likely involves the protonation of one of the oxygen atoms of the sulfonyl group or the formyl oxygen, followed by the nucleophilic attack of a water molecule at the formyl carbon. The stability of the resulting intermediates and the reaction kinetics suggest a transition state involving water. lookchem.com
In alkaline conditions, the hydrolysis of sulfonamides can be more complex. For some sulfonamides, a novel elimination mechanism has been observed where carbanion formation in the leaving group is the rate-determining step. rsc.org For this compound, alkaline hydrolysis would likely involve the initial deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack at the formyl carbon. The specific pathway and rate would be influenced by the stability of the tetrahedral intermediate formed.
The nitrogen atom of the sulfonamide in this compound is nucleophilic and can participate in both alkylation and acylation reactions. patsnap.com
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, often in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. researchgate.net Methods for the mono-selective N-alkylation of primary sulfonamides using alcohols or peroxides as alkylating agents have been developed. researchgate.net For instance, the use of a water-soluble iridium complex has been shown to catalyze the N-alkylation of sulfonamides with alcohols. rsc.org The reaction of N-monosubstituted sulfonamides with alkyl halides in ionic liquids has also been reported as an efficient method for N-alkylation. researchgate.net
N-Acylation: N-acylation of sulfonamides is a common transformation leading to N-acylsulfonamides. This can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a base or a catalyst. rsc.org These reactions are valuable for the synthesis of a wide range of biologically active molecules.
A summary of representative N-alkylation and N-acylation reactions of sulfonamides is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alcohol, Iridium catalyst, Cs2CO3, Microwave | N-Alkylsulfonamide |
| N-Alkylation | Alkyl halide, KOH, Ionic liquid (e.g., BmimPF6) | N,N-Disubstituted sulfonamide |
| N-Acylation | Acid chloride or anhydride (B1165640), Base (e.g., pyridine) | N-Acylsulfonamide |
The formyl group in this compound is a key reactive site. One notable transformation is its conversion to an isocyanide. The dehydration of N-(sulfonylmethyl)formamides, including N-(p-tolylsulfonylmethyl)formamide, yields the corresponding sulfonylmethylisocyanides. google.com This reaction is a crucial step in the synthesis of TosMIC (Toluenesulfonylmethyl isocyanide), a widely used reagent in organic synthesis for the construction of various heterocyclic and acyclic compounds. google.com
Reactions of the 4-Methylphenyl Moiety
The 4-methylphenyl (p-tolyl) group of this compound can undergo reactions typical of substituted benzene (B151609) rings, including aromatic substitution and modification of the methyl group.
The benzene ring in this compound is subject to electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the two substituents: the methyl group and the sulfonylformamide group.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. wikipedia.orglibretexts.org Conversely, the sulfonylformamide group is expected to be a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group. patsnap.com When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of substitution. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho to the methyl group (and meta to the sulfonylformamide group).
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.com
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | N-(3-Nitro-4-methylphenyl)sulfonylformamide |
| Bromination | Br2, FeBr3 | N-(3-Bromo-4-methylphenyl)sulfonylformamide |
| Sulfonation | Fuming H2SO4 | 2-Methyl-5-(sulfonylformamido)benzenesulfonic acid |
Nucleophilic aromatic substitution on the tolyl ring is generally difficult unless further activated by strong electron-withdrawing groups at the ortho or para positions relative to a suitable leaving group.
The methyl group of the tolyl moiety can be functionalized through oxidation or halogenation reactions.
Oxidation: The methyl group can be oxidized to various oxidation states. For example, oxidation of toluene (B28343) and its derivatives can yield benzoic acid or benzaldehyde, depending on the oxidizing agent and reaction conditions. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) typically lead to the corresponding carboxylic acid. wikipedia.org
Halogenation: The methyl group can undergo free-radical halogenation, particularly at the benzylic position, which is stabilized by the aromatic ring. libretexts.org This reaction is typically initiated by UV light or a radical initiator. For instance, the reaction of toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the formation of benzyl (B1604629) bromide. wikipedia.org Similarly, the methyl group of this compound can be halogenated under these conditions. libretexts.org
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | KMnO4, heat | 4-(Sulfonylformamido)benzoic acid |
| Halogenation | N-Bromosuccinimide (NBS), Radical initiator | N-(4-(Bromomethyl)phenyl)sulfonylformamide |
Stereochemical Control in Reactions involving the Compound
Stereochemical control is a critical aspect of modern organic synthesis, enabling the selective formation of a single stereoisomer. This is paramount in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure. The two main strategies to achieve this are diastereoselective and enantioselective reactions.
Diastereoselective Transformations
Diastereoselective reactions aim to favor the formation of one diastereomer over others. This is often achieved by using substrates with pre-existing stereocenters or by employing chiral auxiliaries that direct the approach of a reagent to one face of the molecule.
A comprehensive search of scientific databases and chemical literature did not yield any specific examples of diastereoselective transformations where this compound was utilized as a reactant. While the sulfonamide functional group is a common feature in molecules undergoing such reactions, and the formamide (B127407) moiety can participate in various bond-forming events, there are no published studies detailing the diastereoselectivity of reactions directly involving this compound.
Enantioselective Approaches
Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is typically accomplished using chiral catalysts, chiral reagents, or chiral auxiliaries.
Similarly to diastereoselective transformations, there is a lack of published research detailing enantioselective reactions that employ this compound as a starting material. While the broader class of sulfonamides has been explored in the context of asymmetric synthesis, for instance, in the catalytic asymmetric synthesis of N-C axially chiral sulfonamides, no specific data is available for this compound itself. The development of enantioselective methods often requires significant investigation into catalyst-substrate interactions and reaction optimization, which has not been reported for this particular compound.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Prominent examples of MCRs include the Ugi and Passerini reactions. organic-chemistry.orgorganic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. organic-chemistry.orgorganic-chemistry.org
The general mechanism of the Passerini three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org The Ugi four-component reaction extends this by incorporating an amine, leading to the formation of an α-acylamino amide. organic-chemistry.org
A diligent search of the chemical literature found no specific instances of this compound being used as a component in Ugi, Passerini, or other multi-component reactions. While N-formamide derivatives can sometimes serve as precursors to isocyanides or participate in MCRs through other pathways, there are no documented examples that specifically report the incorporation of this compound into a multi-component reaction product. Research in this area has explored a wide variety of functionalized starting materials, but the reactivity of this specific sulfonylformamide in this context remains unexplored in published literature.
Applications in Organic Synthesis and Molecular Construction
Role as a Key Intermediate in Organic Synthesis
The N-(4-methylphenyl)sulfonyl moiety is a cornerstone in the synthesis of a variety of biologically important compounds. nsf.gov Sulfonamides are recognized for their role as intermediates in reactions and are known for their antibacterial and enzyme-inhibiting properties. researchgate.net The N-(4-methylphenyl)sulfonylformamide structure combines the robust tosyl group with a reactive formamide (B127407) functionality, positioning it as a versatile intermediate for constructing more elaborate molecules.
Nitrogen-containing heterocycles are a broad and vital class of compounds, forming the core of many pharmaceuticals, agrochemicals, and polymers. nih.govnih.gov The synthesis of these rings is a primary focus of organic chemistry. The this compound scaffold provides the necessary nitrogen and carbonyl components that can participate in cyclization reactions to form various heterocyclic systems.
Research has demonstrated the synthesis of diverse nitrogen heterocycles, such as pyrroles, pyridines, and tetrazoles, using various green and catalytic methods. nih.gov While direct examples starting from this compound are specific, the general principles of using sulfonamide-containing precursors are well-established. For instance, tosylated acyl hydrazone derivatives have been synthesized and characterized, showcasing the utility of the N-(4-methylphenyl)sulfonyl group in building molecules that can serve as precursors to heterocycles. mdpi.com The formamide portion of the molecule can act as a synthon for one or more atoms in a new ring system, participating in reactions like condensation, cycloaddition, or multicomponent reactions to yield complex heterocyclic structures.
The development of complex organic frameworks relies on the use of well-defined molecular precursors that can be linked together to create larger, ordered structures. rsc.org The N-(4-methylphenyl)sulfonyl group is frequently employed in multi-step syntheses due to its stability and its ability to act as a protecting group or to direct the stereochemistry of reactions.
The synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives illustrates how the tosylamide core is used to build more complex structures. nsf.gov These synthetic processes often involve a two-step approach where 4-methylbenzenesulfonyl chloride is reacted with a primary amine, followed by further substitution. nsf.gov This modular approach allows for the systematic construction of complex molecular architectures where the sulfonamide linkage is a key and stabilizing feature. The inherent reactivity of the formamide group in this compound offers an additional site for elaboration, enabling it to serve as a precursor for highly functionalized and complex organic molecules.
Utilization in Total Synthesis Strategies
In the context of total synthesis, where chemists aim to construct complex natural products or other target molecules from simple starting materials, intermediates containing the N-(4-methylphenyl)sulfonyl group are highly valuable. A documented procedure in organic synthesis involves the use of 4-Methyl-N-(phenylmethyl)benzenesulfonamide to prepare α-amino ester derivatives. orgsyn.org This reaction exemplifies a direct reductive construction of an α-C-N bond, providing an operationally simple alternative to other methods. orgsyn.org
The process involves reacting the sulfonamide with an α-keto ester in the presence of a reducing agent, demonstrating the ability of the tosylamide to participate in key bond-forming reactions under controlled conditions. orgsyn.org This strategy highlights how the N-(4-methylphenyl)sulfonyl group can be integrated into a larger synthetic plan, facilitating the assembly of complex target molecules by providing a reliable method for introducing nitrogen-containing functionalities.
Design and Synthesis of this compound Derivatives and Analogs
A significant area of research involves the synthesis of derivatives and analogs based on the N-(4-methylphenyl)sulfonyl scaffold to explore their chemical and biological properties. mdpi.comresearchgate.net This approach allows for the systematic investigation of structure-activity relationships (SAR).
The modification of the core N-(4-methylphenyl)sulfonyl structure is a key strategy for fine-tuning the reactivity and properties of the resulting compounds. By introducing different functional groups at various positions, chemists can influence factors like electronic properties, steric hindrance, and binding affinity to biological targets.
Substitution on the Phenyl Ring : In one study, N-(methylthiophenyl)picolinamide derivatives were synthesized with chloro- and fluoro-substitutions on the phenyl ring to enhance binding affinity for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.gov
Modification of Linked Groups : Another research effort synthesized nineteen tosylated acyl hydrazone derivatives by reacting various substituted benzaldehydes. mdpi.com This allowed for an evaluation of how different substituents (e.g., -F, -NO2) at different positions on the phenyl ring affected the inhibitory activity against enzymes like monoamine oxidases. mdpi.com
O-Substitution : A series of 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide were prepared by reacting the parent compound with various electrophiles. researchgate.net This modification strategy was used to screen for enzyme inhibition, with N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide emerging as a potent inhibitor of lipoxygenase. researchgate.net
These examples demonstrate that targeted structural modifications are a powerful tool for developing compounds with desired chemical reactivity and biological activity.
The systematic synthesis of multiple derivatives from a common core structure leads to the creation of compound libraries. These libraries are invaluable for high-throughput screening in drug discovery and materials science. Several studies report the generation of such libraries based on the N-(4-methylphenyl)sulfonyl scaffold.
For example, a study focused on developing inhibitors for monoamine oxidases and β-secretase synthesized a library of nineteen distinct tosylated acyl hydrazone derivatives. mdpi.com Similarly, research into novel sulfonamide derivatives as potential dihydrofolate reductase (DHFR) inhibitors involved the synthesis of two series of N-substituted compounds (5a–p and 6a–p), effectively creating a library for biological evaluation. researchgate.net The synthesis of N-(methylthiophenyl)picolinamide derivatives to be evaluated as PET radioligands also involved the creation of a small, focused library of compounds. nih.gov
The table below summarizes examples of synthesized libraries based on the N-(4-methylphenyl)sulfonyl scaffold, highlighting the structural diversity achieved.
| Base Scaffold | Library Size | Purpose of Library | Reference |
| N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 19 | Enzyme Inhibition Screening (MAO, BACE-1) | mdpi.com |
| N⁴-substituted sulfonamides | 32 (two series, a-p) | Antimicrobial and Anticancer Screening (DHFR inhibition) | researchgate.net |
| 4-O-substituted N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | 5 | Enzyme Inhibition Screening (LOX, AChE, BChE) | researchgate.net |
| N-(methylthiophenyl)picolinamide | 4 | PET Radioligand Development (mGluR4) | nih.gov |
Molecular Interactions and Mechanistic Biochemical Studies Non Clinical
Enzyme Inhibition Mechanisms
The primary mechanism of action for many sulfonamide compounds involves the inhibition of specific enzymes crucial for microbial survival. N-(4-methylphenyl)sulfonylformamide, as a member of the sulfonamide class, is understood to function through these established pathways.
Interaction with Specific Enzyme Active Sites (e.g., transition-state analog mechanisms)
Sulfonamides are known to act as competitive inhibitors, mimicking the structure of a natural substrate to block the active site of an enzyme. In the case of dihydropteroate (B1496061) synthase (DHPS), which is central to the folate synthesis pathway, sulfonamides mimic p-aminobenzoic acid (pABA). selleck.cnnih.gov The inhibition mechanism involves the sulfonamide molecule binding to the pABA site, thereby preventing the normal enzymatic reaction from proceeding.
The catalytic process of DHPS is believed to follow an SN1 reaction mechanism. This process involves the formation of a distinct cationic pterin (B48896) intermediate. selleck.cn By occupying the active site, sulfonamides prevent the binding of pABA and its subsequent condensation with the pterin substrate, effectively halting the production of dihydropteroate. selleck.cnnih.gov
Modulation of Adenosine (B11128) Kinase Activity
Adenosine kinase (AK) is a crucial enzyme that regulates the levels of adenosine by converting it to adenosine monophosphate (AMP). acs.org Inhibition of AK can lead to an increase in adenosine concentrations, which has various physiological effects. researchgate.net While some sulfonamide-containing compounds have been investigated as potential adenosine kinase inhibitors, there is no direct evidence from the provided search results to suggest that this compound specifically modulates adenosine kinase activity. acs.orgresearchgate.netnih.gov The potential for compounds of this class to interact with AK remains a subject of broader research into kinase inhibitors. acs.orgnih.gov
Inhibition of Dihydropteroate Synthase (DHPS)
A primary and well-documented mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS). selleck.cn This enzyme is critical in the folate biosynthetic pathway in bacteria and some eukaryotes, as it catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. selleck.cnacs.org Folate is essential for the synthesis of nucleic acids, and its depletion prevents cell division, leading to a bacteriostatic effect. nih.govacs.org
This compound, as a sulfonamide, is a structural analog of pABA. It acts as a competitive inhibitor by binding to the pABA-binding site on the DHPS enzyme. selleck.cnnih.govacs.org This competitive inhibition blocks the synthesis of dihydropteroate, thereby disrupting the folate pathway and inhibiting microbial growth. nih.govacs.org
Table 1: Summary of Enzyme Inhibition by Sulfonamides
| Enzyme | Substrate Mimicked | Mechanism of Inhibition | Effect |
| Dihydropteroate Synthase (DHPS) | p-Aminobenzoic Acid (pABA) | Competitive Inhibition | Bacteriostatic |
Ligand-Target Binding Investigations
The interaction between a ligand like this compound and its biological target is governed by a series of non-covalent forces. These interactions determine the stability of the ligand-target complex and are crucial for its inhibitory function.
Hydrogen Bonding Interactions
Hydrogen bonds are a key feature of the binding of sulfonamides to their target enzymes. Crystallographic studies of related sulfonamide compounds reveal the formation of distinct hydrogen bonding patterns. A common interaction involves the sulfonamide nitrogen atom acting as a hydrogen bond donor, forming N-H···O bonds with acceptor atoms in the enzyme's active site. For instance, in related structures, pairs of N-H···O hydrogen bonds can link molecules into dimers.
Furthermore, the oxygen atoms of the sulfonyl group (SO2) are strong hydrogen bond acceptors. They can participate in intermolecular hydrogen bonds of the N–H···O=S type, which contributes significantly to the binding affinity.
Table 2: Common Hydrogen Bonds in Related Sulfonamides
| Donor | Acceptor | Type of Interaction |
| N-H (Amide/Sulfonamide) | O (Carbonyl/Sulfonyl) | Intermolecular Hydrogen Bond |
| C-H (Aromatic/Methyl) | O (Sulfonyl) | Weak Intermolecular Hydrogen Bond |
Other Non-Covalent Interactions
Beyond hydrogen bonding, other non-covalent interactions play a role in the binding of this compound. These include:
C-H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen groups (like those on the methylphenyl ring) and oxygen atoms in the binding pocket.
Aromatic Interactions: The phenyl ring of the molecule can engage in π-stacking or π-cation interactions with aromatic residues in the enzyme's active site.
These varied interactions collectively stabilize the binding of the sulfonamide within the enzyme's active site, leading to effective inhibition.
Prodrug Design Principles and Activation Mechanisms for this compound
The transformation of a biologically active compound into a prodrug is a strategic chemical modification designed to overcome pharmaceutical and pharmacokinetic barriers. For a compound like this compound, which possesses a sulfonamide-related structure, prodrug design can address challenges such as poor aqueous solubility, limited permeability, or rapid metabolism, thereby enhancing its therapeutic potential. The core principle of a prodrug is its conversion in vivo, through enzymatic or chemical means, to the active parent drug.
Prodrug strategies for sulfonamides and related structures often focus on masking the acidic N-H group of the sulfonamide or sulfonylurea moiety to alter the molecule's physicochemical properties. wikipedia.orgnih.gov The design must ensure that the promoiety (the chemical group attached to the active drug) is cleaved efficiently under physiological conditions to release the parent compound. Activation mechanisms are diverse and can be tailored for systemic or targeted delivery. These mechanisms include enzymatic hydrolysis, pH-dependent cleavage, and more complex multi-stage or bioorthogonal release systems. nih.govnih.gov
A significant consideration in the design of prodrugs for sulfonamide-type compounds is the relative stability of the sulfonamide bond itself. nih.govacs.org Consequently, many strategies involve the attachment of a promoiety at a position that, upon cleavage, initiates a cascade of reactions leading to the release of the active drug. For instance, self-immolative linkers are frequently employed; these are designed to fragment and release the parent drug following an initial triggering event, such as an enzymatic reaction. nih.govacs.org
Advanced prodrug strategies may also aim for tissue-specific activation. One such approach is bioreductive activation, where the prodrug is designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov This is typically achieved by incorporating a chemical group that is reduced by intracellular oxidoreductases, an event that is inhibited by normal oxygen levels. nih.gov
Enzymatic Hydrolysis for Active Metabolite Release
Enzymatic hydrolysis is a cornerstone of prodrug activation, leveraging the body's metabolic machinery to release the active drug. This approach relies on the predictable activity of enzymes such as esterases, phosphatases, amidases, and reductases that are abundant in various tissues, including the liver, plasma, and gastrointestinal tract.
For compounds structurally related to this compound, several enzymatic activation strategies have been explored:
Activation by Hepatic Microsomes: N-acylsulfonamide and N-acylsulfonylurea derivatives have been successfully developed as prodrugs. nih.gov Studies on a prostacyclin receptor agonist showed that these derivatives were effectively converted to the parent carboxylic acid by hepatic microsomes from rats, dogs, monkeys, and humans. nih.gov This demonstrates the feasibility of using acyl groups as promoieties that can be hydrolyzed by liver enzymes.
Targeted Release by Specific Enzymes: Prodrugs can be engineered for activation by enzymes that are overexpressed in target tissues, such as tumors. A notable example is a gemcitabine (B846) prodrug featuring a sulfonamide moiety designed for cleavage by glutathione (B108866) (GSH), which is found in high concentrations within cancer cells. rsc.org This targeted cleavage mechanism enhances the local concentration of the cytotoxic drug, potentially improving efficacy and reducing systemic toxicity. rsc.org Another strategy involves using an amino acid as a trigger, where an enzyme like leucine-aminopeptidase (AAP) cleaves the leucine (B10760876) promoiety to initiate the release of the active drug. researchgate.net
The table below summarizes findings from enzymatic hydrolysis studies on sulfonamide-related prodrugs.
| Prodrug Class | Activating Enzyme/System | Parent Drug Class | Research Finding | Reference |
| N-Acylsulfonamides | Hepatic Microsomes | Prostacyclin Receptor Agonist | Prodrugs were converted to the active carboxylic acid, yielding sustained plasma concentrations of the parent drug in monkeys. | nih.gov |
| Sulfonamide-appended Gemcitabine | Glutathione (GSH) | Cytotoxic Nucleoside Analog | Prodrug was selectively cleaved in the presence of high GSH levels, characteristic of tumor cells, releasing the active drug. | rsc.org |
| Leucine-8-hydroxyquinoline conjugate | Leucine-aminopeptidase (AAP) | 8-hydroxyquinoline (B1678124) (antimicrobial) | Enzymatic hydrolysis of the leucine trigger led to the release of the active 8-hydroxyquinoline component. | researchgate.net |
Strategies for Controlled Release
Controlled release strategies aim to maintain the concentration of an active drug within its therapeutic window for an extended duration, which can improve patient compliance and reduce side effects. For a compound like this compound, several advanced controlled-release prodrug systems could be theoretically applied.
Polymeric Prodrugs: One established method for achieving sustained release is to covalently link a drug to a polymer backbone. The drug is then slowly released as the polymer degrades or as the drug-polymer linkage is cleaved. For example, the sulfonamide antibiotic sulfanilamide (B372717) has been incorporated into acrylic co-polymers. oup.com The rate of drug release from these polymeric systems was found to be dependent on the properties of the co-monomer, as well as the pH and temperature of the surrounding medium, demonstrating the tunability of this approach. oup.com
Multi-Stage Release Mechanisms: More sophisticated prodrugs utilize multi-step activation pathways to control the timing and location of drug release. A prominent example is the development of prodrugs for the TLR4 antagonist TAK-242, which contains a sulfonamide group. nih.govacs.org These prodrugs incorporate a self-immolative para-aminobenzyl spacer. The release of TAK-242 is a two-stage process: an initial trigger reaction, such as a β-elimination, reveals an aniline (B41778) intermediate, which then undergoes a 1,6-elimination to liberate the active sulfonamide drug. nih.govacs.org This sequential activation provides a more stable and controlled release profile compared to a single-step cleavage. nih.gov
Bioorthogonal Release Systems: A novel and highly specific strategy for controlled release involves bioorthogonal chemistry. This approach uses chemical reactions that occur readily in biological systems without interfering with native biochemical processes. For sulfonamides, a strategy has been developed using sulfonyl sydnonimines as prodrugs. nih.gov These prodrugs are stable under physiological conditions but react rapidly with an externally administered trigger molecule, dibenzoazacyclooctyne (DIBAC), to release the parent sulfonamide. nih.gov This "click-release" strategy offers precise temporal and spatial control over drug activation. nih.gov
The following table details various controlled release strategies investigated for sulfonamide-containing compounds.
| Strategy | Example Prodrug System | Release Mechanism | Key Feature | Reference |
| Polymeric Prodrug | Sulfanilamide-acrylic co-polymer | Hydrolysis of drug-polymer linkage | Release rate is dependent on polymer composition, pH, and temperature. | oup.com |
| Two-Stage Release | TAK-242 prodrug with para-aminobenzyl spacer | Sequential β-elimination and 1,6-elimination | Provides a more stable prodrug and complex, controlled release kinetics. | nih.govacs.org |
| Bioorthogonal Release | Sulfonyl sydnonimine | 1,3-dipolar cycloaddition with DIBAC | Highly specific, externally triggered release of the sulfonamide drug. | nih.gov |
| pH-Dependent Release | Taxoid prodrugs (general principle) | pH-dependent O–N intramolecular acyl migration | Increased stability and release of the parent drug at physiological pH (7.4). | nih.gov |
| Delayed Release | N-sulfonyl pseudoureas | Slow chemical hydrolysis | High stability in aqueous solution and plasma, leading to very slow release of the parent p-toluenesulfonamide (B41071). | nih.gov |
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure and properties of N-(4-methylphenyl)sulfonylformamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum for this compound has been referenced in the PubChem database (CID 13115462), attributed to W. Robien at the Institute of Organic Chemistry, University of Vienna. Although the full dataset is not publicly accessible, the spectrum would be expected to show distinct signals for the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the formyl carbon of the formamide (B127407) group.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | ~2.4 (singlet) | ~21 |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 (doublets) | 125 - 145 |
| Formamide Proton (NH) | Variable (broad singlet) | Not Applicable |
| Formyl Carbon (C=O) | Not Applicable | ~160-165 |
Mass Spectrometry (MS and HRMS) for Molecular Identity and Purity
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.23 g/mol ). Common fragmentation patterns for sulfonamides often involve the cleavage of the S-N bond and the S-C(aryl) bond.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₉NO₃S), the exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.
| Technique | Information Obtained | Expected Value for C₈H₉NO₃S |
| MS | Molecular Weight | [M]⁺ at m/z ≈ 199.23 |
| HRMS | Exact Mass and Elemental Formula | Exact Mass ≈ 199.0303 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O group of the formamide, and the S=O bonds of the sulfonyl group.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3400 - 3200 |
| C=O Stretch (Amide) | 1700 - 1650 |
| S=O Stretch (Sulfonyl) | 1350 - 1300 and 1160 - 1140 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2975 - 2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its substituted benzene (B151609) ring, would be expected to exhibit absorption maxima (λmax) in the UV region, typically around 200-300 nm, corresponding to π→π* transitions of the aromatic system.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a compound and to quantify its presence in a mixture. While a specific, validated HPLC method for this compound is not detailed in readily available literature, a reverse-phase HPLC method would be a suitable approach. Such a method would typically employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification and quantification.
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
In-Situ Reaction Monitoring Techniques
The ability to monitor chemical reactions as they occur, or in-situ, provides a dynamic picture of the transformation process. This real-time analysis is invaluable for understanding reaction mechanisms, identifying transient intermediates, and developing robust process control strategies.
Real-time NMR Spectroscopy for Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. When applied in real-time, it allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. This data can then be used to determine reaction kinetics and gain mechanistic insights.
The application of in-situ NMR has been successfully demonstrated in a variety of chemical systems, including the monitoring of reaction kinetics in flow synthesis beilstein-journals.org and the study of the formation of complex structures like metal-organic frameworks chemrxiv.orgcardiff.ac.ukrsc.org. For the synthesis of this compound, real-time NMR could be employed to track the consumption of starting materials and the formation of the product, enabling the determination of reaction rates and the optimization of process parameters. The use of flow reactors coupled with in-line NMR analysis offers a particularly effective setup for such kinetic studies beilstein-journals.org.
Spectroscopic Methods for Process Control
In an industrial setting, the ability to monitor and control chemical processes in real-time is a cornerstone of Process Analytical Technology (PAT) researchgate.netamericanpharmaceuticalreview.comstepscience.comnih.gov. Spectroscopic techniques are particularly well-suited for PAT applications due to their non-invasive nature and ability to provide rapid, continuous data.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. Such studies on sulfonamide derivatives provide a foundational understanding of their chemical nature. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. libretexts.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For sulfonamide-containing molecules, DFT calculations are frequently used to determine these orbital energies. nih.gov For instance, a study on the related compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide using the B3LYP/6-31G(d,p) basis set revealed the energies of its frontier orbitals. nih.gov The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov While specific calculations for N-(4-methylphenyl)sulfonylformamide are not available, the data from analogous structures provide valuable insights into its expected electronic behavior.
Table 1: Representative Frontier Molecular Orbital Data for a Related Sulfonamide
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | -8.01 | -3.53 | 4.48 |
Data sourced from a study on a structurally related sulfonamide to illustrate typical values. nih.gov
The analysis of the orbital coefficients reveals the specific atoms that contribute most to these frontier orbitals, thereby identifying the likely sites for nucleophilic and electrophilic attack. youtube.com For this compound, the HOMO is expected to have significant contributions from the p-tolyl ring and the nitrogen atom, while the LUMO is likely centered on the electron-withdrawing sulfonylformamide group.
The acidity of the N-H proton in the sulfonylformamide moiety is a key chemical feature. The presence of two adjacent electron-withdrawing groups, the formyl (C=O) and the sulfonyl (SO₂), significantly increases the acidity of this proton compared to a simple amine or amide. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation.
In related sulfonamide structures, the N-H proton is known to participate in hydrogen bonding, indicating its acidic character. nih.gov For instance, in the crystal structure of N-(3-methylphenyl)methanesulfonamide, molecules are linked by N-H···O hydrogen bonds. nih.gov The synthesis of N-(4-methylphenyl)formamide, a precursor structure, often involves an acid catalyst like H₂SO₄, highlighting the environment in which these compounds are formed. researchgate.netnih.gov While a precise calculated pKa for this compound is not documented in the provided results, the structural analogy to other acidic sulfonamides suggests it would be a moderately acidic compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic properties of molecules, which govern their interactions with their environment.
This compound possesses several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Studies on the closely related N-(4-methylphenyl)formamide have been performed using Density Functional Theory (DFT) with the B3LYP functional. researchgate.net These calculations help determine the relative energies of different conformers, such as the cis and trans forms with respect to the amide bond. researchgate.net
A key structural feature is the dihedral angle between the plane of the benzene (B151609) ring and the amide group. In the crystal structure of N-(4-methylphenyl)formamide, this angle was determined to be 32.35 (1)°. researchgate.netnih.gov This non-planar arrangement is a balance between steric effects and electronic conjugation.
Table 2: Crystallographic Data for the Related Compound N-(4-methylphenyl)formamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NO |
| Dihedral Angle (Amide Group to Benzene Ring) | 32.35 (1)° |
| Hydrogen Bond Interaction | N—H···O |
Data obtained from X-ray diffraction studies. nih.gov
Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time, providing a detailed picture of molecular flexibility and intermolecular interactions. nih.govmdpi.com An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds.
Such simulations are valuable for understanding how the molecule's conformation changes in solution and how it might approach and interact with other molecules. This information is crucial for predicting its behavior in complex systems. Quantum chemical calculations on related silatrane-sulfonamide complexes with water and DMSO have been used to evaluate the effect of intermolecular interactions on bond strengths, demonstrating the power of these combined computational approaches. mdpi.com
Structure-Reactivity and Structure-Interaction Relationship Prediction
By integrating the findings from quantum chemical calculations and molecular modeling, it is possible to predict the structure-reactivity and structure-interaction relationships for this compound.
The structure-reactivity relationship is primarily dictated by the electronic properties derived from FMO analysis. The distribution of the HOMO and LUMO indicates that electrophilic attack will likely target the electron-rich aromatic ring, while nucleophiles will target the electron-deficient sulfur atom or the formyl carbon. The acidity of the N-H proton makes it a primary site for deprotonation by a base.
The structure-interaction relationship is governed by the molecule's 3D shape, conformational flexibility, and the distribution of partial charges. The presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the oxygen atoms of the formyl and sulfonyl groups) makes this compound highly capable of forming specific intermolecular interactions. nih.govnih.gov Hirshfeld surface analysis on analogous compounds has been used to quantify the different types of intermolecular contacts, such as H···H, C···H, and O···H, that stabilize the crystal structure. nih.gov These same forces—van der Waals interactions and hydrogen bonding—will dictate how the molecule recognizes and binds to other molecules in various chemical and biological contexts.
Computational Prediction of Reaction Pathways
Detailed computational studies predicting the specific reaction pathways of this compound are not extensively documented in readily accessible research. However, the principles of computational chemistry allow for the theoretical investigation of potential reactions. For instance, theoretical studies on the hydrolysis of other formamide-containing compounds, such as N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide (B127407), have utilized methods like Density Functional Theory (DFT) and ab initio calculations to explore reaction mechanisms. nih.gov These studies often investigate factors like the role of solvent molecules and calculate the energy barriers for different potential pathways. nih.gov
A computational investigation into the reaction pathways of this compound would likely involve similar methodologies. Researchers could, for example, model the hydrolysis of the formamide group or reactions at the sulfonyl center. Such a study would involve:
Geometry Optimization: Calculating the lowest energy conformation of the reactant, products, and any intermediates or transition states.
Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface.
Energy Profile Determination: Mapping the energy changes throughout the course of a proposed reaction to identify the most favorable pathway.
While specific data for this compound is not available, computational studies on related molecules, like N-(p-tolyl)-dodecylsulfonamide, have demonstrated the use of computational packages for structural elucidation, which is a foundational step for any subsequent reaction pathway analysis. nih.gov
Limited Scientific Literature Available for Specific Applications of this compound
Despite a thorough investigation of available scientific databases and literature, there is a notable scarcity of published research specifically detailing the supramolecular chemistry and materials science applications of the chemical compound this compound, as outlined in the requested article structure.
While the broader class of sulfonylamide-containing molecules, including those integrated into calixarene (B151959) structures, has been the subject of considerable study for applications in ion recognition and material design, specific research focusing on this compound in these contexts appears to be limited or not publicly available.
The planned article was to be structured around the following core outline:
Supramolecular Chemistry and Materials Science Applications8.1. Integration into Host Guest Systems8.1.1. Design of Calixarene Based Ligands Incorporating the Sulfonylformamide Moiety8.1.2. Metal Ion Coordination and Extraction Studies8.2. Potential As Components in Functional Materials8.2.1. Polymeric Systems8.2.2. Self Assembled Structures
General information on the synthesis and basic properties of N-(4-methylphenyl)sulfonylformamide and related compounds is available. However, the specific, application-focused research required to populate the detailed subsections of the proposed article is not present in the currently accessible scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound this compound without resorting to speculation or including information on related but distinct chemical structures, which would fall outside the explicit scope of the request.
Future Research Directions and Emerging Paradigms
Application in Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, which offer significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The application of flow chemistry and automated synthesis to the production and utilization of N-(4-methylphenyl)sulfonylformamide represents a significant area for future development.
The development of a continuous-flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality. An example of such advancement in a related field is the four-step continuous-flow total synthesis of (−)-debromoflustramine B, which utilized a heterogeneous palladium nanoparticle catalyst. nih.gov This approach demonstrates the potential for developing robust and efficient continuous processes.
Furthermore, integrating the synthesis of this compound with subsequent in-line reactions in an automated system would streamline the production of more complex molecules. Automated synthesis platforms, which allow for the rapid screening of reaction conditions and the synthesis of compound libraries, could accelerate the discovery of new applications for this compound. The automated synthesis of radiolabeled compounds, for instance, highlights the capabilities of these systems for producing complex molecules with high precision. nih.gov
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound should prioritize the development of more sustainable synthetic routes.
A significant step in this direction has already been made by improving the yield of the Mannich condensation used for its synthesis by controlling the water content in the reaction medium. google.com This process modification not only increases efficiency but also reduces the generation of byproducts. google.com Further research could focus on replacing traditional solvents with greener alternatives, exploring catalytic methods to lower the energy requirements of the synthesis, and investigating the use of bio-based starting materials. The principles of atom economy, which focus on maximizing the incorporation of all materials used in the process into the final product, should be a guiding factor in the design of new synthetic strategies. A multi-step synthesis designed for an undergraduate organic chemistry laboratory showcases how green chemistry principles can be practically applied. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the field of molecular design and synthesis. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even propose novel synthetic routes. nih.govucla.edu
In the context of this compound, AI and ML could be employed to:
Predict Novel Reactivity: By analyzing its structural features and comparing them with known reactive molecules, ML models could identify potential, yet unexplored, reaction pathways. rsc.org
Optimize Synthetic Protocols: Machine learning algorithms can be used to model and optimize the existing synthesis of this compound, leading to higher yields and purity. nih.govchemrxiv.org
Design Novel Derivatives: AI can be used to design new derivatives of this compound with specific desired properties for various applications.
The integration of AI and ML into the research workflow will undoubtedly accelerate the pace of discovery and innovation related to this compound.
Role in Advanced Materials with Tailored Properties
While this compound is primarily known as a synthetic intermediate, its chemical structure suggests potential for its use as a building block in the creation of advanced materials. The presence of a sulfonyl group, an aromatic ring, and a formamide (B127407) linkage offers multiple points for polymerization or incorporation into larger molecular architectures.
Future research could explore the synthesis of polymers and co-polymers derived from this compound. These materials could exhibit interesting properties, such as thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions. The sulfonyl group, for instance, is known to influence the electronic and physical properties of materials. By strategically modifying the core structure, it may be possible to design novel polymers with tailored optical, electronic, or mechanical properties for applications in fields such as electronics, separations, or biomedicine. Although direct applications are yet to be explored, the fundamental building blocks of the molecule present a promising frontier for materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
